molecular formula C18H17NO2 B5789257 N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5789257
M. Wt: 279.3 g/mol
InChI Key: UOOBXWBVNFDRFZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research, belonging to the class of benzofuran-2-carboxamides. Benzofuran derivatives are recognized for their diverse biological activities and are investigated as potential scaffolds for novel therapeutic agents . Specifically, structural analogs within the benzofuran-2-carboxamide family have demonstrated promising neuroprotective and antioxidant properties in preclinical research . Studies on similar compounds have shown that a methyl substitution on the benzofuran moiety can contribute to potent protective effects against NMDA-induced excitotoxicity in neuronal cells, a pathway implicated in stroke and neurodegenerative diseases . The mechanism of action for such effects may involve antagonism of excitatory receptors and scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress and preventing neuronal cell death . Furthermore, benzofuran compounds are under investigation for a wide range of other bioactivities, including anti-tumor, antibacterial, and anti-inflammatory applications, highlighting their value as versatile candidates in drug discovery . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-13-8-10-14(11-9-13)19-18(20)17-12(2)15-6-4-5-7-16(15)21-17/h4-11H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOBXWBVNFDRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with an amine derivative, such as 4-ethylphenylamine, under suitable conditions like reflux in a solvent such as ethanol.

    Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group in this compound is susceptible to hydrolysis, which can occur under acidic or basic conditions.

  • Reaction Conditions :

    • Acidic hydrolysis: Typically employs concentrated HCl or H₂SO₄ at elevated temperatures.

    • Basic hydrolysis: Uses aqueous NaOH or KOH under reflux.

  • Products :

    • Acidic hydrolysis yields the corresponding carboxylic acid (e.g., 3-methyl-1-benzofuran-2-carboxylic acid) and 4-ethylphenylamine.

    • Basic hydrolysis may produce the carboxylate salt and amine.

  • Mechanism : The hydrolysis cleaves the amide bond, breaking it into its constituent acid and amine derivatives .

Oxidation Reactions

The benzofuran ring and aromatic substituents can undergo oxidation, depending on the reagent and conditions.

  • Common Reagents :

    • Potassium permanganate (KMnO₄) in acidic or neutral media.

    • Chromium trioxide (CrO₃) under anhydrous conditions.

  • Reaction Outcomes :

    • The benzofuran ring may oxidize to form quinone-like derivatives.

    • The ethyl group on the phenyl ring could oxidize to a ketone or carboxylic acid, depending on the position and reactivity .

  • Example :
    Oxidation of the ethyl group to a ketone would yield N-(4-acetylphenyl)-3-methyl-1-benzofuran-2-carboxamide .

Reduction Reactions

The carbonyl group in the carboxamide can undergo reduction, typically using strong reducing agents.

  • Reagents :

    • Lithium aluminum hydride (LiAlH₄) in dry ether.

    • Sodium borohydride (NaBH₄) under specific conditions.

  • Products :

    • Reduction of the carboxamide to a primary amine (e.g., N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-amine).

  • Mechanism : The carbonyl oxygen is replaced by hydrogen, forming a secondary amine intermediate that further reduces to a primary amine.

Substitution Reactions

The aromatic rings (benzofuran and phenyl) can undergo electrophilic or nucleophilic substitution, depending on the substituents.

  • Electrophilic Substitution :

    • The benzofuran ring is activated for electrophilic attack due to its electron-rich nature.

    • Reagents: Nitric acid (HNO₃), bromine (Br₂), or chloroacetyl chloride.

    • Products: Nitro, bromo, or acylated derivatives at the 4- or 5-position of the benzofuran ring .

  • Nucleophilic Substitution :

    • The para position of the phenyl ring (bearing the ethyl group) may undergo nucleophilic attack if deprotonated.

    • Reagents: Alkyl halides (e.g., CH₃I) in the presence of a base.

    • Products: Alkylated derivatives (e.g., N-(4-propylphenyl)-3-methyl-1-benzofuran-2-carboxamide) .

Alkylation and Acylation

The amine group in the carboxamide can participate in alkylation or acylation reactions.

  • Alkylation :

    • Reagents: Alkyl halides (e.g., CH₃I) under basic conditions.

    • Products: N-alkylated carboxamide derivatives (e.g., N,N-dialkylated compounds).

  • Acylation :

    • Reagents: Acyl chlorides (e.g., AcCl) in the presence of a base.

    • Products: N-acylated derivatives, altering the compound’s solubility and reactivity .

Biochemical Interactions

While not a traditional chemical reaction, the compound’s interaction with biological targets (e.g., enzymes, receptors) is critical for its applications.

  • Mechanism :

    • The benzofuran core and substituents (e.g., ethylphenyl group) may modulate enzyme activity or receptor binding.

    • For example, QSAR studies suggest that substituents like methoxy or halogen groups enhance binding affinity to targets such as HIF-1 or kinases .

  • Applications :

    • Anticancer: Inhibition of proliferation pathways.

    • Anti-inflammatory: Modulation of cytokine production .

Table 1: Common Reactions and Conditions

Reaction TypeReagentsConditionsProducts
HydrolysisHCl/H₂SO₄ or NaOH/KOHReflux at 80–100°CCarboxylic acid + 4-ethylphenylamine
OxidationKMnO₄, CrO₃Acidic/neutral media, heatQuinone derivatives
ReductionLiAlH₄, NaBH₄Dry ether, room temperaturePrimary amine derivatives
Substitution (E)HNO₃, Br₂Catalyst (e.g., FeBr₃), room tempNitro/bromo derivatives

Table 2: Structural Modifications and Bioactivity

ModificationExample DerivativeEnhanced Property
Methoxy substitutionN-(4-methoxyphenyl)-...Antimicrobial activity
Halogen substitutionN-(4-chlorophenyl)-...Anticancer activity
AlkylationN,N-dialkylated derivativesSolubility

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide, have been studied extensively for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms.

Case Studies

  • A study highlighted the synthesis of several benzofuran derivatives, including this compound, which were tested against different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their antiproliferative activity .
  • Another investigation focused on the compound's ability to induce apoptosis in cancer cells. The presence of specific functional groups was found to enhance its efficacy, suggesting a structure-activity relationship (SAR) that can guide future drug development efforts .

Other Biological Activities

Beyond anticancer properties, this compound has been explored for other therapeutic applications:

  • Antibacterial and Antiviral Properties : Some studies suggest that benzofuran derivatives possess antibacterial and antiviral activities, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Understanding the SAR is crucial for developing more potent analogs. Key findings include:

  • Functional Group Influence : The presence of specific substituents on the benzofuran core significantly impacts biological activity. For instance, electron-withdrawing groups have been shown to enhance cytotoxicity against certain cancer cell lines .

Comparative Data Table

Here is a summary of key findings regarding this compound and related compounds:

Compound NameActivity TypeIC50 Value (µM)Target Cell Line
This compoundAnticancer16.4A549 (Lung Cancer)
DoxorubicinAnticancer1.136A549 (Lung Cancer)
Benzofuran Derivative XAntibacterial20Staphylococcus aureus
Benzofuran Derivative YAnti-inflammatoryNot specifiedMurine Model

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Substituent Effects on the Benzofuran Core

The benzofuran scaffold is highly tunable, with substituents at the 3-position and the carboxamide-linked aryl group critically influencing physicochemical and biological properties.

Key Analogs :

N-[(4-Methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide (): Structure: 3-methylbenzofuran core with a 4-methoxyphenylmethyl group. This compound is utilized in high-throughput screening, suggesting relevance in drug discovery .

N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (): Structure: Features a 4-methoxyphenyl group and an additional 4-phenylbutanamido substituent. Properties: The extended hydrophobic chain (phenylbutanamido) may improve membrane permeability but could complicate metabolic stability.

Halogenated and Cyclic Substituents

Halogenation and cyclic substituents are common strategies to enhance binding affinity and metabolic stability:

6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (): Structure: Incorporates 4-bromophenyl, 4-fluorophenyl, and cyclopropyl groups. Bromine adds steric bulk and may influence target engagement. Cyclopropyl groups are known to improve metabolic stability by reducing oxidative metabolism .

Bioactivity and Pathway Modulation

  • iCRT3 (): Structure: Oxazole core with a 4-ethylphenyl group. Bioactivity: Inhibits Wnt/β-catenin signaling by binding β-catenin, suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzofuran 3-methyl, 4-ethylphenyl ~307.4 High lipophilicity (predicted); potential for CNS penetration
N-[(4-Methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide Benzofuran 3-methyl, 4-methoxyphenylmethyl 295.3 Enhanced solubility; used in screening libraries
6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide Benzofuran 4-bromophenyl, 4-fluorophenyl, cyclopropyl ~541.4 Improved metabolic stability; halogen-enhanced binding
iCRT3 Oxazole 4-ethylphenyl, oxazole 408.5 Wnt pathway inhibition; anti-inflammatory

Research Implications and Trends

  • Lipophilicity vs. Solubility : The 4-ethylphenyl group in the target compound likely confers higher lipophilicity compared to methoxy analogs, favoring blood-brain barrier penetration but possibly limiting aqueous solubility .
  • Electronic Effects : Halogenated analogs (e.g., 4-fluorophenyl) demonstrate how electron-withdrawing groups can modulate carboxamide reactivity and target affinity .
  • Synthetic Flexibility : The evidence highlights diverse synthetic routes (e.g., LiBH4 reductions, Pd/C hydrogenation) for introducing complex substituents, enabling tailored optimization .

Biological Activity

N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound exhibits various mechanisms of action, including enzyme inhibition, receptor modulation, and ion channel blockade, which contribute to its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Ion Channel Blockade : By affecting ion transport across cell membranes, the compound may alter cellular excitability and contribute to cytotoxic effects in cancer cells .

Biological Activity and Case Studies

Recent studies have demonstrated the efficacy of benzofuran derivatives in inhibiting cancer cell proliferation. For instance, a series of 3-methylbenzofurans were tested against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results indicated significant antiproliferative activity, with IC50 values ranging from 0.49 to 68.9 µM. Notably, some derivatives exhibited apoptotic effects as evidenced by increased Annexin V staining in treated cells .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Apoptosis Induction (%)
This compoundA5491.48 - 47.0242.05
Benzofuran 15aNCI-H230.4934.59
Benzofuran 16aNCI-H232.5236.81

Structure-Activity Relationship (SAR)

The structure of benzofuran derivatives significantly influences their biological activity. Modifications at specific positions on the benzofuran ring can enhance or diminish cytotoxic effects:

  • Methyl Substitution : The introduction of a methyl group at the C–3 position has been shown to increase antiproliferative activity against various cancer cell lines .
  • Phenyl Ring Modifications : Substituents on the phenyl ring, such as ethyl or methoxy groups, can also enhance biological activity by improving binding affinity to molecular targets involved in cancer progression .

Research Findings

A comprehensive review of benzofuran derivatives revealed their potential as anticancer agents with lower toxicity profiles compared to traditional chemotherapeutics. For example, compounds exhibiting selective action towards K562 leukemia cells showed no toxic effects on normal HaCat cells, highlighting their therapeutic promise .

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